molecular formula C11H16ClNO2 B8186279 2-Amino-5-tert-butyl-benzoic acid hydrochloride

2-Amino-5-tert-butyl-benzoic acid hydrochloride

Cat. No.: B8186279
M. Wt: 229.70 g/mol
InChI Key: ZNDFCIPTVXUONL-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butyl-benzoic acid hydrochloride is a substituted benzoic acid derivative characterized by a tert-butyl group at the 5-position and an amino group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-amino-5-tert-butylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14;/h4-6H,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDFCIPTVXUONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-tert-butyl-benzoic acid hydrochloride typically involves the nitration of tert-butylbenzene, followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group to the benzene ring, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of 2-Amino-5-tert-butyl-benzoic acid hydrochloride may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and the use of advanced carboxylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-tert-butyl-benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-tert-butyl-benzoic acid hydrochloride has been investigated for its role as a scaffold in the design of dual inhibitors targeting anti-apoptotic proteins, such as Mcl-1 and Bfl-1, which are implicated in cancer cell survival. Studies have shown that compounds derived from this scaffold can effectively bind to these proteins, providing a foundation for developing novel anticancer therapies with improved efficacy and selectivity over traditional treatments .

Enzyme Interaction Studies

The compound is utilized in biochemical research to study enzyme interactions. Its amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group adds steric hindrance that may influence binding affinity and specificity. This property is particularly useful in screening for potential enzyme inhibitors or modulators, contributing to drug discovery efforts .

Synthesis of Biologically Active Compounds

In synthetic organic chemistry, 2-Amino-5-tert-butyl-benzoic acid hydrochloride serves as a precursor for synthesizing various biologically active compounds. Its functional groups allow for diverse chemical modifications, enabling researchers to create analogs with enhanced biological activity or altered pharmacokinetic properties .

Industrial Applications

Beyond its research applications, this compound is also employed in the production of dyes and pigments, where its unique chemical structure contributes to the stability and color properties of the final products. The ability to modify its structure further enhances its utility in industrial chemistry.

Case Study 1: Dual Inhibitors Development

Research demonstrated that derivatives of 2-Amino-5-tert-butyl-benzoic acid hydrochloride effectively inhibit both Mcl-1 and Bfl-1 proteins. A specific compound showed Ki values of 100 nM for both targets, indicating strong binding affinity and potential as a therapeutic agent against various cancers .

Case Study 2: Enzyme Inhibition Assays

In enzyme inhibition assays, analogs derived from this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. Such findings underscore the importance of this compound in drug design aimed at modulating metabolic diseases .

Mechanism of Action

The mechanism of action of 2-Amino-5-tert-butyl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • 2-Amino Benzoic Acid (BP 7593, ): Lacks the tert-butyl group, resulting in lower molecular weight (151.14 g/mol vs. ~229.7 g/mol estimated for the target compound). The absence of the bulky tert-butyl substituent likely increases water solubility but reduces lipophilicity, impacting membrane permeability in biological systems.
  • 2-Butylbenzofuran-5-amine Hydrochloride () : Features a benzofuran core instead of benzoic acid. The benzofuran moiety may confer greater metabolic stability compared to the carboxylic acid group, which is prone to ionization and enzymatic modification.
  • Berberine Hydrochloride (): A benzylisoquinoline alkaloid with multiple aromatic rings. Its planar structure and conjugated system enable strong UV absorption (HPLC detection at ~345 nm), whereas 2-amino-5-tert-butyl-benzoic acid hydrochloride’s simpler structure may require lower wavelengths for detection.

Physicochemical Properties

Property 2-Amino-5-tert-butyl-benzoic Acid HCl (Estimated) 2-Amino Benzoic Acid 2-Butylbenzofuran-5-amine HCl Berberine HCl
Molecular Weight (g/mol) ~229.7 151.14 237.75 371.81
Solubility Moderate in water (HCl salt) High in water Low (hydrophobic benzofuran) Moderate in water
pKa (carboxylic acid) ~4.5 (estimated) 4.9 N/A (no carboxylic acid) N/A
UV λmax (nm) ~260–280 (aromatic/amino groups) ~270 ~220–250 (benzofuran) ~345

Pharmacological and Analytical Implications

  • Acid Stability: Nicardipine hydrochloride () shows pH-dependent stability, degrading in acidic conditions. By analogy, the tert-butyl group in 2-amino-5-tert-butyl-benzoic acid hydrochloride may sterically hinder hydrolysis of the amino group, enhancing stability compared to non-bulky analogs.
  • Analytical Methods : HPLC protocols for berberine HCl () and dosulepin HCl () suggest that reversed-phase C18 columns with acetonitrile/water mobile phases (pH 2.5–3.5) are suitable for separating aromatic hydrochlorides. The target compound would likely require similar conditions .
  • Biological Activity: Jatrorrhizine HCl and palmatine HCl () exhibit antidiabetic and antimicrobial properties.

Biological Activity

2-Amino-5-tert-butyl-benzoic acid hydrochloride (CAS Number: 2475-77-6) is a benzoic acid derivative notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of 2-Amino-5-tert-butyl-benzoic acid hydrochloride, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by an amino group and a tert-butyl substituent on the benzene ring, contributing to its unique chemical properties. The molecular formula is C11H15NO2, with a molecular weight of 195.25 g/mol.

PropertyValue
Molecular FormulaC11H15NO2
Molecular Weight195.25 g/mol
CAS Number2475-77-6

2-Amino-5-tert-butyl-benzoic acid hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets:

  • Inhibition of Apoptotic Proteins : The compound has been shown to bind to anti-apoptotic proteins in the Bcl-2 family, including Mcl-1 and Bfl-1, which are overexpressed in various cancers. This binding inhibits their function, promoting apoptosis in cancer cells .
  • Modulation of Enzyme Activity : It may also interact with enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and survival .

Anticancer Activity

Research indicates that 2-Amino-5-tert-butyl-benzoic acid hydrochloride can effectively induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxicity against lymphoma cells, with IC50 values indicating significant potency .

Case Study : A study designed a series of benzoic acid derivatives, including this compound, which showed equipotent binding to Mcl-1 and Bfl-1 with K_i values around 100 nM. The cellular assays confirmed that these compounds could effectively induce cell death in lymphoma models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is hypothesized to exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Pharmacokinetics

Understanding the pharmacokinetics of 2-Amino-5-tert-butyl-benzoic acid hydrochloride is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, further research is needed to elucidate its metabolism and excretion pathways.

Comparative Analysis

Comparative studies with similar compounds reveal that 2-Amino-5-tert-butyl-benzoic acid hydrochloride possesses unique properties that enhance its biological activity:

CompoundBinding Affinity (K_i)Biological Activity
2-Amino-5-tert-butyl-benzoic acid hydrochloride~100 nMInduces apoptosis in lymphoma cells
Compound X~200 nMModerate cytotoxicity
Compound Y~150 nMWeak apoptotic induction

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